REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1CSSC1CCCCC(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred in an ice bath for half an hour
|
Type
|
CUSTOM
|
Details
|
slowly continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
under room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1CSSC1CCCCC(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred in an ice bath for half an hour
|
Type
|
CUSTOM
|
Details
|
slowly continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
under room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C.Cl.ON1C(=O)CCC1=O.[CH2:30]1[CH:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1>ClCCl>[CH2:30]1[C@@H:34]([CH2:35][CH2:36][CH2:37][CH2:38][C:39]([OH:41])=[O:40])[S:33][S:32][CH2:31]1 |f:1.2|
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
604 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1CSSC1CCCCC(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred in an ice bath for half an hour
|
Type
|
CUSTOM
|
Details
|
slowly continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
under room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with HCl (5% v/v, 25 ml×2) and water (50 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography (ethylacetate/hexane=2:1) (618 mg, 85%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |